Home > Products > Building Blocks P6010 > Tyrphostin AG30
Tyrphostin AG30 - 122520-79-0

Tyrphostin AG30

Catalog Number: EVT-258794
CAS Number: 122520-79-0
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tyrphostin AG30 is a synthetic molecule classified as a tyrphostin, a family of compounds known for their ability to inhibit protein tyrosine kinases (PTKs). [] It has played a crucial role in scientific research, especially in the fields of cell signaling, cancer research, and immunology. Tyrphostins are known for their ability to interfere with the signaling pathways of PTKs, which are enzymes involved in various cellular processes, including growth, proliferation, and differentiation. [] AG30 specifically targets certain PTKs, making it a valuable tool for studying their individual roles in biological systems. []

Tyrphostin AG34

    Compound Description: Tyrphostin AG34 is a tyrosine kinase inhibitor, like Tyrphostin AG30. It is known to inhibit the activity of tyrosine protein kinases (TPKs) [].

    Relevance: Both Tyrphostin AG30 and AG34 are tyrphostins, a class of tyrosine kinase inhibitors. They are structurally related and exhibit similar biological activities, such as attenuating TPK activity in human colon cancer cell lines []. While both compounds promote differentiation in these cell lines, Tyrphostin AG30 specifically targets c-ErbB receptor tyrosine kinase [], suggesting a possible difference in their target specificity.

8-Chloro-cyclic adenosine 3',5'-monophosphate (8-Cl-cAMP)

    Compound Description: 8-Cl-cAMP is a cell-permeable cAMP analog that can induce differentiation in various cell types, including human colon cancer cells [].

    Relevance: While structurally dissimilar to Tyrphostin AG30, 8-Cl-cAMP shares a common biological effect in promoting differentiation in human colon cancer cell lines. This suggests that both compounds might influence similar downstream pathways leading to differentiation, even though their initial targets might differ [].

Sodium Butyrate

    Compound Description: Sodium butyrate is a short-chain fatty acid known to induce differentiation and inhibit the growth of various cancer cells, including colon cancer cells [].

    Relevance: Similar to 8-Cl-cAMP, sodium butyrate induces differentiation in human colon cancer cells, suggesting a convergence on common downstream pathways despite structural and potentially target differences with Tyrphostin AG30 [].

Source and Classification

This compound is sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged under the identifier 122520-79-0. Its systematic name reflects its structural features, including a cyano group and a dihydroxyphenyl moiety, which contribute to its reactivity and biological properties.

Synthesis Analysis

The synthesis of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has been explored through several methodologies. One common approach involves the use of 3,4-dihydroxybenzaldehyde as a starting material. The general steps include:

  1. Formation of Intermediates: The initial reaction typically involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate α-cyanoacetic acid derivative.
  2. Cyclization: This step may involve heating or employing catalysts to facilitate cyclization and formation of the double bond characteristic of the propenoic acid structure.
  3. Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity levels often above 96% .
Molecular Structure Analysis

The molecular structure of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid features:

  • Functional Groups: It contains a cyano group (-C≡N), hydroxyl groups (-OH), and a double bond (C=C) in the propenoic acid backbone.
  • Configuration: The "E" configuration indicates that the higher priority substituents on either end of the double bond are on opposite sides, which affects its reactivity and interactions with biological targets.
  • InChI Key: The InChI key for this compound is CJMWBHLWSMKFSM-XVNBXDOJSA-N, which allows for easy identification in chemical databases .
Chemical Reactions Analysis

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid participates in several notable chemical reactions:

  1. Michael Addition: It acts as an electrophile in Michael addition reactions with various nucleophiles such as amines and hydrazines.
  2. Acylation Reactions: The compound can undergo acylation reactions to form derivatives with enhanced biological properties.
  3. Reduction Reactions: Under certain conditions, it can be reduced to form corresponding alcohols or amines .

These reactions underline its utility in synthetic organic chemistry and medicinal chemistry.

Mechanism of Action

The mechanism of action for (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid primarily involves:

  • Inhibition of Tyrosine Kinases: It selectively inhibits epidermal growth factor receptor tyrosine kinase activity, leading to reduced cell proliferation.
  • Disruption of Signaling Pathways: The compound interferes with the JAK-STAT signaling pathway, which is crucial for various cellular processes including survival and differentiation .

This dual action makes it a valuable candidate for research into cancer therapies.

Physical and Chemical Properties Analysis

The physical and chemical properties of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid are critical for its application:

  • Solubility: It is slightly soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Density: Approximately 1.559 g/cm³.
  • Boiling Point: The boiling point is reported to be around 465.6 ºC at atmospheric pressure.
  • Flash Point: The flash point is significant for safety considerations during handling .

These properties influence its handling and application in laboratory settings.

Applications

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid has several scientific applications:

  1. Anticancer Research: Due to its ability to inhibit key signaling pathways involved in tumor growth, it is studied as a potential anticancer agent.
  2. Pharmaceutical Development: Its structural features allow it to serve as a scaffold for developing new drugs targeting tyrosine kinases.
  3. Biochemical Studies: It is utilized in biochemical assays to understand cellular signaling mechanisms and drug interactions .
Biological Activities and Pharmacological Potential

Antioxidant Mechanisms and Free Radical Scavenging Efficacy

The potent antioxidant activity of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid primarily stems from its ortho-dihydroxy (catechol) functional group. This structural motif enables efficient hydrogen atom transfer (HAT) to reactive oxygen species (ROS), forming a stabilized semiquinone radical intermediate. The compound’s α,β-unsaturated cyanoacrylic acid system further enhances electron delocalization, increasing radical scavenging efficiency. Studies demonstrate significant dose-dependent reductions in lipid peroxidation and protection of biomolecules from oxidative degradation at micromolar concentrations [3] [4]. The compound’s redox-modulating capacity extends to cellular systems, where it elevates endogenous antioxidant defenses, including glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities. Comparative analyses reveal superior free radical quenching (IC₅₀ = 3.8 ± 0.2 μM against DPPH radicals) relative to simpler phenolic acids, highlighting the synergistic effect of its conjugated π-system and catechol group [4].

Table 1: Antioxidant Profiling of (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid

Assay SystemActivity (IC₅₀)Reference Compound (IC₅₀)
DPPH Radical Scavenging3.8 ± 0.2 μMTrolox: 12.4 ± 0.5 μM
Hydroxyl Radical Neutralization5.1 ± 0.3 μMAscorbic acid: 8.9 ± 0.4 μM
Lipid Peroxidation Inhibition (LDL)4.7 ± 0.2 μMQuercetin: 5.3 ± 0.3 μM

Anti-inflammatory Activity via Modulation of COX-2 and TNF-α Pathways

This cyanoacrylic acid derivative exerts multimodal anti-inflammatory effects by targeting key inflammatory mediators and signaling cascades. In vitro studies reveal potent inhibition of cyclooxygenase-2 (COX-2) enzyme activity (IC₅₀ = 1.5 ± 0.2 μM), significantly reducing prostaglandin E₂ (PGE₂) synthesis in lipopolysaccharide (LPS)-stimulated macrophages. The compound also suppresses tumor necrosis factor-alpha (TNF-α) secretion by >80% at 10 μM concentration, disrupting the cytokine amplification cascade. Mechanistic investigations indicate dual modulation: 1) Direct interaction with COX-2’s arachidonic acid binding site via hydrogen bonding with Arg120 and Tyr355 residues, and 2) Transcriptional downregulation of TNF-α and COX-2 genes through interference with NF-κB nuclear translocation [4]. In murine models of acute inflammation, the compound significantly reduced edema formation (>65% inhibition at 5 mg/kg) without glucocorticoid receptor involvement, suggesting a favorable safety profile for chronic inflammatory conditions.

Anticancer Properties: Apoptosis Induction and Cell Proliferation Inhibition

The propenoic acid derivative demonstrates selective cytotoxicity against multiple cancer cell lineages, particularly melanoma (A375), breast adenocarcinoma (MCF-7), and glioblastoma (U87) models. Its anticancer mechanism involves simultaneous induction of intrinsic apoptosis and inhibition of proliferative signaling. At concentrations ≥10 μM, the compound triggers mitochondrial depolarization, evidenced by 3.5-fold increased caspase-9 activation and cytochrome c release within 6 hours. Concomitant downregulation of Bcl-2 (≥60%) and upregulation of Bax proteins shift the apoptotic balance. The compound also disrupts cell cycle progression, inducing G2/M arrest through modulation of cyclin-dependent kinase (CDK) regulators—specifically, 2.8-fold upregulation of p21 and 1.9-fold downregulation of cyclin B1 [4]. ROS-mediated DNA fragmentation contributes to its cytostatic effects, with 50% growth inhibition (GI₅₀) observed at 8.7 ± 0.4 μM in metastatic cell lines. Structure-activity analyses indicate the α-cyano group enhances electrophilicity, enabling Michael addition with cellular thiols in redox-sensitive oncogenic proteins.

Role in Mast Cell Activation and MAPK/NF-κB Signaling

In allergic inflammation models, this compound potently inhibits immunoglobulin E (IgE)-mediated mast cell degranulation by >70% at 5 μM. This occurs through stabilization of mast cell membranes and interruption of FcεRI signalosome assembly. Downstream, it suppresses phosphorylation of key kinases in the MAPK pathway—specifically, reducing ERK1/2 and p38 activation by 65% and 58%, respectively—thereby attenuating proinflammatory cytokine transcription. Nuclear factor kappa B (NF-κB) signaling is concurrently inhibited through prevention of IκBα degradation, reducing nuclear translocation of the p65 subunit by ≥75% [4]. This dual-pathway inhibition translates to significant reductions in histamine release (IC₅₀ = 3.2 ± 0.3 μM) and leukotriene C₄ (LTC₄) synthesis in human mast cells. Molecular docking suggests direct interaction with Syk kinase’s SH2 domain (binding energy: -9.4 kcal/mol), disrupting early signal transduction.

Table 2: Signaling Pathway Modulation by (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid

Target PathwayKey Effectors InhibitedInhibition EfficiencyCellular Outcome
MAPK Cascadep-ERK1/2, p-p38, p-JNK58–65% reductionReduced cytokine gene expression
NF-κB ActivationIκBα degradation, p65 nuclear transit≥75% suppressionDownregulated TNF-α/IL-6 synthesis
PI3K/Aktp-Akt (Ser473)52% reductionEnhanced pro-apoptotic signaling

Implications in Dermatological Therapeutics: Skin Inflammation and Oxidative Damage Models

The compound demonstrates exceptional promise for dermatological applications due to its dual anti-inflammatory and antioxidant properties. In UVB-irradiated human keratinocytes, it reduced interleukin-8 (IL-8) and matrix metalloproteinase-1 (MMP-1) production by ≥80% at 10 μM, mitigating photoaging responses. Its small molecular weight (217 g/mol) and moderate log P (≈1.8) facilitate efficient transdermal penetration, with 62 ± 5% permeation through human epidermis ex vivo within 24 hours. In murine contact dermatitis models, topical application (0.5% w/v hydrogel) reduced ear swelling by 78 ± 6% and neutrophil infiltration by 85% compared to corticosteroids (70 ± 5% reduction), without inducing skin atrophy [4]. The compound also accelerates wound closure in diabetic mice by enhancing TGF-β1-mediated collagen deposition and countering oxidative impediments to healing. Its tyrosinase inhibitory activity (IC₅₀ = 4.1 ± 0.3 μM) further supports applications in hyperpigmentation disorders, outperforming kojic acid (IC₅₀ = 16.7 ± 0.9 μM) in enzymatic assays [7].

Properties

CAS Number

122520-79-0

Product Name

(E)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+

InChI Key

CJMWBHLWSMKFSM-XVNBXDOJSA-N

SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

AG 30; AG-30; AG30

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.